![molecular formula C6H7NO3 B6180716 3-(cyanomethyl)oxetane-3-carboxylic acid CAS No. 2639415-06-6](/img/new.no-structure.jpg)
3-(cyanomethyl)oxetane-3-carboxylic acid
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Overview
Description
3-(cyanomethyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C6H7NO3. It is characterized by the presence of an oxetane ring, a cyanomethyl group, and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyanomethyl)oxetane-3-carboxylic acid typically involves the reaction of oxetane derivatives with cyanomethyl reagents under controlled conditions. One common method involves the use of oxetane-3-carboxylic acid as a starting material, which is then reacted with cyanomethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(cyanomethyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups such as amines.
Substitution: The cyanomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmaceutical Development
3-(Cyanomethyl)oxetane-3-carboxylic acid is being investigated as a building block for the synthesis of various pharmaceutical compounds. Its carboxylic acid functionality allows for further derivatization, making it suitable for creating more complex molecules.
- Case Study : A study published in Organic Letters demonstrated the utility of oxetane derivatives in synthesizing arylacetic acids through a catalytic Friedel–Crafts reaction. This method highlights the versatility of oxetanes in pharmaceutical applications, suggesting that this compound can serve as an intermediate in drug synthesis .
Organic Synthesis
The compound's unique structure allows it to participate in various organic reactions, including cycloadditions and rearrangements. Its ability to undergo isomerization can be exploited to generate novel compounds with desirable properties.
- Research Insight : A recent study indicated that oxetane-carboxylic acids could be beneficially used in organic synthesis due to their tendency to undergo isomerization, leading to the formation of new molecular frameworks .
- Starting from Oxetanones : Oxetanones can be converted into carboxylic acids through hydrolysis and subsequent cyanomethylation.
- Direct Functionalization : Reacting substituted phenyl derivatives with cyanomethylating agents under controlled conditions.
Mechanism of Action
The mechanism of action of 3-(cyanomethyl)oxetane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, while the cyanomethyl and carboxylic acid groups can engage in various chemical interactions. These interactions can modulate biological pathways and molecular processes, making the compound useful in medicinal chemistry and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3-(hydroxymethyl)oxetane-3-carboxylic acid
- 3-(aminomethyl)oxetane-3-carboxylic acid
- 3-(methyl)oxetane-3-carboxylic acid
Uniqueness
3-(cyanomethyl)oxetane-3-carboxylic acid is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and for applications requiring specific functional group interactions .
Biological Activity
3-(Cyanomethyl)oxetane-3-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data and case studies.
- Molecular Formula : C7H9NO3
- Molecular Weight : 157.15 g/mol
- CAS Number : 401895-06-5
Synthesis
The synthesis of this compound typically involves the reaction of oxetane derivatives with cyanomethyl reagents under controlled conditions. The following general synthetic route is often employed:
- Starting Material : Oxetan-3-ol or similar oxetane derivatives.
- Reagents : Cyanomethyl halides (e.g., bromide or iodide) and appropriate bases (e.g., NaH).
- Conditions : The reaction usually requires an inert atmosphere and moderate temperatures to ensure high yields.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models. It appears to inhibit the cyclooxygenase (COX) pathway, which is crucial in the inflammatory response.
- Case Study : In a study conducted on rats, administration of this compound resulted in a significant decrease in prostaglandin E2 levels, indicating its effectiveness in modulating inflammatory responses .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with COX enzymes leading to decreased production of inflammatory mediators.
- Cellular Uptake : The compound's structure allows it to penetrate cell membranes effectively, facilitating its action at the cellular level.
Comparison with Related Compounds
The biological activity of this compound can be compared with other oxetane derivatives:
Compound | Biological Activity | MIC (µg/mL) |
---|---|---|
This compound | Antimicrobial, Anti-inflammatory | Varies |
Oxetan-3-ol | Moderate antimicrobial | 128 |
Thietan-3-ol | Low antimicrobial | >256 |
Properties
CAS No. |
2639415-06-6 |
---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
3-(cyanomethyl)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c7-2-1-6(5(8)9)3-10-4-6/h1,3-4H2,(H,8,9) |
InChI Key |
CFYPPXWGUJILFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CC#N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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